molecular formula C₂₆H₄₀N₂O₂ B1158341 17-Methyl Prostanozol

17-Methyl Prostanozol

Cat. No.: B1158341
M. Wt: 412.61
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Methyl Prostanozol (Prostanozol), chemically designated as 17β-hydroxy-5α-androstano[3,2-c]pyrazole (CAS: 1186001-41-1), is a synthetic anabolic steroid characterized by a pyrazole ring fused to the steroid nucleus at positions 3 and 2 of the A-ring . Its molecular formula is C25H38N2O2, with a molecular weight of 398.58 g/mol . Unlike many anabolic steroids, Prostanozol lacks a 17α-methyl group, which impacts its oral bioavailability and metabolism . It is often misrepresented as a prohormone in supplements but functions as a direct-acting steroid with anabolic effects comparable to Stanozolol (Winstrol) .

Properties

Molecular Formula

C₂₆H₄₀N₂O₂

Molecular Weight

412.61

Synonyms

(5α,17β)-17-Methyl-17-[(tetrahydro-2H-pyran-2-yl)oxy]-2’H-androst-2-eno[3,2-c]pyrazole; 

Origin of Product

United States

Comparison with Similar Compounds

Stanozolol (17α-Methyl Prostanozol Analogue)

  • Chemical Structure: Stanozolol includes a 17α-methyl group (17α-methyl-17β-hydroxy-[5α]-androst-2-eno[3,2-c]-pyrazole), distinguishing it from Prostanozol .
  • Activity: Both compounds exhibit strong anabolic effects, but Stanozolol’s 17α-methyl group enhances oral bioavailability and metabolic stability, prolonging its half-life .
  • Metabolism: Stanozolol undergoes hepatic modifications (e.g., hydroxylation), while Prostanozol is metabolized via oxidation of the 17β-hydroxy group to form 17-keto-Prostanozol and other hydroxylated derivatives .
  • Regulatory Status : Both are prohibited in sports under the World Anti-Doping Agency (WADA) .

Furazabol (Androfurazanol)

  • Chemical Structure: Features an oxadiazole ring (1,2,5-oxadiazole) instead of a pyrazole, with a 17α-methyl group (17α-methyl-5α-androstano[2,3-c]furazan-17β-ol) .
  • Activity: Less potent than Prostanozol due to the oxadiazole ring’s reduced affinity for androgen receptors. Primarily used for lipid-lowering effects in clinical settings .
  • Metabolism: Undergoes rapid glucuronidation, unlike Prostanozol’s oxidative pathways .

Oxandrolone (Anavar)

  • Chemical Structure : Contains a 2-oxa modification (17α-methyl-2-oxa-5α-androstan-17β-ol) instead of a pyrazole ring .
  • Activity : Lower androgenic activity but high anabolic-to-androgenic ratio (6:1), making it suitable for medical use in muscle-wasting conditions .
  • Metabolism: Resistant to hepatic breakdown due to the 2-oxa group, unlike Prostanozol’s susceptibility to oxidation .

Comparative Data Table

Compound Key Structural Features Molecular Weight (g/mol) Anabolic Activity Metabolic Pathway Regulatory Status
Prostanozol Pyrazole ring, no 17α-methyl 398.58 High 17β-OH oxidation WADA-prohibited
Stanozolol Pyrazole ring, 17α-methyl 344.49 Very High Hydroxylation WADA-prohibited
Furazabol Oxadiazole ring, 17α-methyl 332.49 Moderate Glucuronidation Controlled
Oxandrolone 2-oxa modification, 17α-methyl 306.44 Moderate-High Minimal hepatic metabolism Schedule III (US)

Research Findings and Metabolic Insights

  • Prostanozol Metabolism: In humanized mouse models, Prostanozol undergoes seven metabolic pathways, including hydroxylation at C6, C7, and C16, and oxidation of the 17β-hydroxy group to a ketone . These metabolites are detectable in urine via LC/ESI-MS and GC/TOF-MS, aiding anti-doping efforts .
  • Stanozolol vs. Prostanozol: Despite structural similarities, Stanozolol’s 17α-methyl group reduces first-pass metabolism, making it more potent orally. Prostanozol’s lack of this group necessitates alternative administration routes or formulations .
  • Thermal Stability: Prostanozol has a melting point of 196–216°C, lower than Stanozolol’s 224–226°C, reflecting differences in crystallinity due to the 17α-methyl group .

Q & A

Basic Research Questions

Q. How is 17-Methyl Prostanozol structurally characterized, and what analytical methods are recommended for its identification?

  • Methodological Answer : Structural characterization involves nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its pyrazole-androstane backbone. Regulatory documents define it as "17β-hydroxy-5α-androstano[3,2-c]pyrazole" with systematic naming conventions . X-ray crystallography can resolve stereochemical ambiguities, particularly the 17β-hydroxy and 5α-androstane configuration.

Q. What regulatory classifications apply to this compound, and how do these impact experimental protocols?

  • Methodological Answer : Classified as a Schedule III controlled substance in the U.S. under the Controlled Substances Act (DEA) due to its anabolic-androgenic steroid (AAS) properties . Researchers must adhere to strict licensing for procurement and disposal. Institutional Review Board (IRB) approvals are mandatory for in vivo studies to address ethical and legal constraints.

Q. What are the primary metabolic pathways of this compound, and how do they compare to structurally related steroids like stanozolol?

  • Methodological Answer : Key pathways include hydroxylation at C3, C6, and C16 positions and oxidation of the 17β-hydroxy group. Unlike stanozolol (which retains a 17α-methyl group), this compound undergoes tetrahydropyranyl ether formation at the 17β-hydroxy position, altering excretion profiles . Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., trimethylsilylation) is standard for metabolite detection, though matrix interference complicates urinary analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hydroxylation sites of this compound metabolites across studies?

  • Methodological Answer : Discrepancies arise from species-specific cytochrome P450 activity and analytical sensitivity limitations. For example, rodent models show dominant C3 hydroxylation, while human studies report C6 and C16 hydroxylation . To reconcile data, use orthogonal methods:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for polar metabolites.
  • Principal component analysis (PCA) to classify metabolic patterns and isolate species-dependent variables .

Q. What experimental designs are optimal for detecting trace this compound metabolites in human urine amid matrix interference?

  • Methodological Answer : Implement a two-phase approach:

  • Phase 1 : Solid-phase extraction (SPE) with mixed-mode cartridges to isolate steroid glucuronides.
  • Phase 2 : Hydrolysis with E. coli β-glucuronidase followed by LC-MS/MS with electrospray ionization (ESI) in positive mode.
  • Critical Note : Matrix effects (e.g., phospholipids) require isotope dilution analysis (e.g., deuterated internal standards) for quantification .

Q. How does the absence of a 17α-methyl group in this compound influence its pharmacokinetics compared to stanozolol?

  • Methodological Answer : The lack of 17α-methylation reduces hepatic first-pass metabolism, increasing oral bioavailability but shortening half-life due to rapid glucuronidation. In vitro hepatocyte assays paired with physiologically based pharmacokinetic (PBPK) modeling can quantify hepatic extraction ratios. Stanozolol’s 17α-methyl group delays metabolism, leading to prolonged detection windows .

Q. What are the limitations of current in vitro models for studying this compound’s tissue-specific androgen receptor (AR) binding affinity?

  • Methodological Answer : Immortalized cell lines (e.g., LNCaP) lack tissue-specific coactivators, skewing AR activation data. Use primary cell cultures (e.g., skeletal myocytes) with:

  • Fluorescence polarization assays to measure AR binding.
  • RNA-seq to profile coactivator expression (e.g., SRC-1, TIF2).
  • Critical Gap : No published data on AR dimerization kinetics, necessitating surface plasmon resonance (SPR) studies.

Data Contradictions and Analytical Challenges

Q. Why do some studies report this compound as a “designer steroid” with undetectable metabolites, while others identify multiple hydroxylated derivatives?

  • Methodological Answer : Detection sensitivity and metabolite stability drive discrepancies. For example, dihydroxy metabolites are unstable during GC-MS derivatization, requiring immediate analysis post-extraction. LC-MS with collision-induced dissociation (CID) improves identification but demands high-resolution Orbitrap or Q-TOF platforms .

Q. How can researchers design longitudinal studies to assess this compound’s long-term effects on androgen-sensitive tissues?

  • Methodological Answer : Use transgenic rodent models (e.g., AR-luciferase reporters) with:

  • Weekly bioluminescence imaging to track AR activation.
  • Histomorphometry for tissue hypertrophy/hypoplasia.
  • Limitation : Cross-reactivity with endogenous steroids necessitates LC-MS validation of tissue concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.